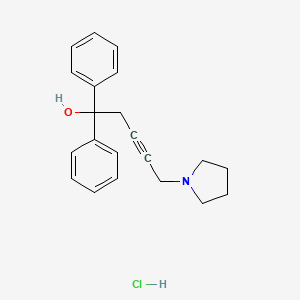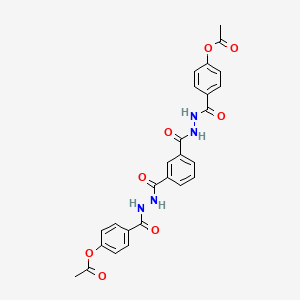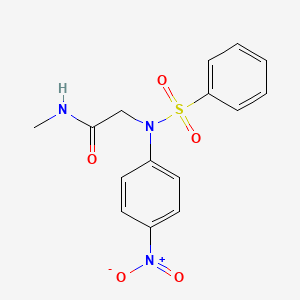![molecular formula C14H15N3O3 B4884617 4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves controlled photochemical processes or traditional synthesis methods. For instance, a study reported a controlled radical cyclization cascade of isoquinoline triones using metal-free photoredox catalysis, highlighting the versatility in synthesizing such compounds under mild conditions (Reddy et al., 2022). Another method for synthesizing pyrimidoisoquinolines involved intramolecular amidoalkylation, indicating a potential pathway for the synthesis of our compound of interest (Fisyuk & Mukanov, 2003).
Molecular Structure Analysis
The molecular and crystal structure analysis of similar compounds, such as 8,9-dimethoxy-5′,5′-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-1-spiro-2′-cyclohexane-3,1′,3′-trione, provides insights into their conformational and geometric characteristics, offering a basis for understanding the structural aspects of our target compound (Lyakhov et al., 2000).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including photoinduced tandem reactions and palladium-catalyzed processes, to form complex heterocyclic frameworks. These reactions not only elucidate the reactivity of such compounds but also pave the way for generating diverse derivatives with potentially enhanced properties (Yu et al., 2010); (Mondal et al., 2018).
Physical Properties Analysis
The physical properties of pyrimidoisoquinoline derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies on related compounds. These properties are crucial for understanding the compound’s behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various reagents, can be studied through synthetic routes and reactions. For example, the iodine-catalyzed oxidative functionalization of isoquinolines highlights the potential chemical transformations these compounds can undergo, offering insights into their chemical behavior (Zhu et al., 2017).
特性
IUPAC Name |
4-propyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-6-17-12-11(13(19)16-14(17)20)8-4-3-5-10(18)9(8)7-15-12/h7H,2-6H2,1H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDWHAUILPXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=C3C(=C2C(=O)NC1=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)
![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)

![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)

![ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)
